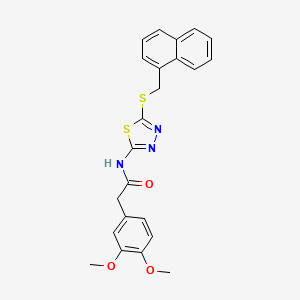
2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3,4-Dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and the results of various studies.
The compound has the following chemical properties:
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.6 g/mol
- CAS Number : 868973-43-7
Biological Activity Overview
Thiadiazole derivatives, including this compound, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will explore these activities in detail.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating various thiadiazole compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | MCF-7 | No significant activity |
| 4a | A549 | Not significant |
The incorporation of aromatic rings into the structure has been suggested to enhance anticancer activity, indicating that structural modifications can significantly influence efficacy .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound is believed to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the 1,3,4-thiadiazole moiety have shown promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11c | S. aureus | 62.5 μg/mL |
| 11e | E. coli | Moderate activity |
| 15 | Pseudomonas aeruginosa | Significant activity |
These findings suggest that modifications at specific positions on the thiadiazole ring can lead to enhanced antimicrobial properties .
The mechanisms through which thiadiazole derivatives exert their biological effects are still under investigation. However, several hypotheses have been proposed:
- Cytotoxic Mechanisms : The anticancer activity may be linked to the induction of apoptosis in cancer cells.
- Antimicrobial Mechanisms : The antimicrobial effects could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer properties. Researchers synthesized various compounds and tested their efficacy against multiple cancer cell lines. The study concluded that certain structural features significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-28-19-11-10-15(12-20(19)29-2)13-21(27)24-22-25-26-23(31-22)30-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWHEJJGZLRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














